Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This structure is characterized by:
- Substituents: A 5-nitrofuran-2-carboxamido group at position 2, a methyl ester at position 3, and four methyl groups at positions 5 and 5.
- The methyl ester at position 3 contributes to lipophilicity, influencing pharmacokinetics .
This scaffold is structurally related to pharmacologically active compounds targeting mycobacterial infections (e.g., Mycobacterium tuberculosis) and inflammatory pathways (e.g., TNF-α inhibition) .
Properties
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-[(5-nitrofuran-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-17(2)8-9-12(16(23)26-5)15(28-13(9)18(3,4)20-17)19-14(22)10-6-7-11(27-10)21(24)25/h6-7,20H,8H2,1-5H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUQCVNDQHVRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that exhibits significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by a unique structure combining a nitrofuran moiety with a thienopyridine ring. Its chemical formula is , and it features several functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Nitrofuran Derivative : The starting material undergoes nitration to introduce the nitrofuran group.
- Cyclization : Subsequent cyclization reactions yield the thienopyridine core.
- Esterification : The final step involves esterification to form the methyl ester.
Antimicrobial Activity
This compound has demonstrated potent antimicrobial properties. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM .
The biological activity is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitrofuran moiety can generate ROS upon metabolic activation, leading to oxidative stress in microbial cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication, similar to other antibiotics like ciprofloxacin .
Cytotoxicity
In vitro studies have assessed the cytotoxicity of this compound against human cell lines. The results indicate moderate toxicity levels which suggest a need for further optimization to enhance selectivity towards pathogenic organisms while minimizing effects on human cells .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive study evaluated various thienopyridine derivatives for their antimicrobial efficacy. The results highlighted that compounds with similar structures exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria .
- Molecular Docking Studies : Computational studies have illustrated the binding interactions of this compound with bacterial targets such as DNA gyrase. The docking simulations revealed strong binding affinities and interactions that are crucial for its antibacterial activity .
Comparative Analysis
| Compound Name | Structure Type | MIC (µM) | Target |
|---|---|---|---|
| This compound | Thienopyridine | 0.21 | Pseudomonas aeruginosa |
| Ciprofloxacin | Fluoroquinolone | 0.25 | DNA gyrase |
| Other Thienopyridines | Various | Varies | Various |
Comparison with Similar Compounds
Key Observations :
Substituent Position 2 : The 5-nitrofuran-2-carboxamido group in the target compound distinguishes it from analogues with benzamido (e.g., 4-isopropoxybenzamido ) or methoxybenzamido substituents. The nitro group may enhance antibacterial activity by interacting with nitroreductases in pathogens.
Substituent Position 3: The methyl ester in the target compound contrasts with cyano or ethyl ester groups, altering solubility and metabolic stability.
Spectral and Physicochemical Properties
- IR Spectroscopy: The nitro group in the target compound would exhibit strong absorption near 1,520–1,350 cm⁻¹ (asymmetric stretching) and 870 cm⁻¹ (symmetric stretching), distinguishing it from non-nitro analogues .
- NMR : The 5-nitrofuran moiety would cause deshielding of adjacent protons, with characteristic shifts in the aromatic region (δ 7.5–8.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
